molecular formula C13H13ClN2O3S B5832082 5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide

5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B5832082
M. Wt: 312.77 g/mol
InChI Key: MWBZDGTYGTYXHQ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxy group, and a sulfonamide group attached to a benzene ring, along with a pyridine moiety. Its molecular formula is C13H13ClN2O3S, and it has a molecular weight of 312.77 g/mol .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to transition metal catalysts involved in carbon–carbon bond formation .

Mode of Action

The compound’s mode of action is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in Suzuki–Miyaura cross-coupling reactions suggests that it affects the biochemical pathways related to carbon–carbon bond formation . The downstream effects of these pathways could include the synthesis of complex organic molecules, which are crucial for various biological processes.

Pharmacokinetics

Similar compounds are known to have varying pharmacokinetic properties depending on their chemical structure and the specific conditions under which they are used .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its role in facilitating carbon–carbon bond formation . This could result in the synthesis of complex organic molecules, potentially leading to various downstream effects depending on the specific context and conditions.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant . This suggests that the compound could be stable and effective under a wide range of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 3-methyl-2-aminopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex biaryl compounds .

Scientific Research Applications

5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group and the specific position of the pyridine moiety contribute to its distinct chemical and physical properties .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-9-4-3-7-15-13(9)16-20(17,18)12-8-10(14)5-6-11(12)19-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBZDGTYGTYXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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